Trilaciclib - 1374743-00-6

Trilaciclib

Catalog Number: EVT-286854
CAS Number: 1374743-00-6
Molecular Formula: C24H30N8O
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trilaciclib is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, ]. It belongs to the class of tetra peptide epoxy ketones and is an analog of epoxomicin []. Trilaciclib is designed for intravenous administration []. In scientific research, Trilaciclib is primarily used as a tool to study the effects of transient cell cycle arrest on various cellular processes, including hematopoiesis, immune system function, and tumor growth.

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog that acts as an antimetabolite, inhibiting DNA synthesis and thus, tumor cell growth. It is commonly used in chemotherapy regimens for various cancers, including metastatic triple-negative breast cancer (mTNBC). [, , , , , , ]

Relevance: Gemcitabine is frequently co-administered with Trilaciclib in clinical trials for mTNBC. Studies suggest that Trilaciclib's myeloprotective properties may mitigate Gemcitabine's myelosuppressive effects without hindering its antitumor efficacy. [, , , , , ]

Carboplatin

Compound Description: Carboplatin is a platinum-based chemotherapy drug that disrupts DNA replication by forming crosslinks, leading to cell death. It is a cornerstone of chemotherapy regimens for various cancers, including extensive-stage small cell lung cancer (ES-SCLC) and mTNBC. [, , , , , , , , , , ]

Relevance: Similar to Gemcitabine, Trilaciclib is frequently used alongside Carboplatin in clinical trials for ES-SCLC and mTNBC. Trilaciclib aims to alleviate Carboplatin's myelosuppressive effects while preserving its antitumor activity. [, , , , , , , ]

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic that inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a component of various chemotherapy regimens for different cancers, including early-stage TNBC. [, ]

Relevance: In clinical trials investigating neoadjuvant therapy for early-stage TNBC, Trilaciclib is administered alongside Doxorubicin as part of a combination chemotherapy regimen. The aim is to enhance the regimen's tolerability and potentially improve patient outcomes. [, ]

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent that interferes with DNA replication and is commonly used in chemotherapy regimens for a variety of cancers, including early-stage TNBC. [, ]

Relevance: Similar to Doxorubicin, Trilaciclib is investigated in combination with Cyclophosphamide in neoadjuvant therapy for early-stage TNBC. The goal is to improve the regimen's safety and efficacy profile. [, ]

Paclitaxel

Compound Description: Paclitaxel is a taxane that disrupts microtubule function, inhibiting cell division and promoting apoptosis. It is included in chemotherapy regimens for various cancers, including early-stage TNBC. [, ]

Relevance: As with Doxorubicin and Cyclophosphamide, Trilaciclib is being studied in combination with Paclitaxel in the neoadjuvant setting for early-stage TNBC. This combination aims to optimize treatment outcomes. [, ]

Pembrolizumab

Compound Description: Pembrolizumab is a monoclonal antibody that functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor. It enhances the immune system's ability to recognize and attack cancer cells. [, , , ]

Relevance: In clinical trials for early-stage TNBC and ES-SCLC, Trilaciclib is administered in conjunction with Pembrolizumab and chemotherapy. The rationale behind this approach is that Trilaciclib's myeloprotective and potential immune-enhancing properties could synergize with Pembrolizumab, leading to improved treatment outcomes. [, , , ]

Topotecan

Compound Description: Topotecan is a topoisomerase I inhibitor used in chemotherapy regimens for various cancers, particularly ES-SCLC. It interferes with DNA replication, ultimately leading to cell death. [, , , ]

Relevance: In clinical trials for ES-SCLC, Trilaciclib is combined with Topotecan to evaluate its efficacy in reducing myelosuppression and improving patient outcomes. [, , , ]

Etoposide

Compound Description: Etoposide is a topoisomerase II inhibitor, interfering with DNA replication and leading to cell death. It is commonly used in chemotherapy regimens for various cancers, including ES-SCLC. [, , , ]

Relevance: Similar to Topotecan, Trilaciclib is investigated in conjunction with Etoposide in clinical trials for ES-SCLC to assess its ability to mitigate myelosuppression and enhance treatment outcomes. [, , , ]

Atezolizumab

Compound Description: Atezolizumab is a monoclonal antibody that acts as an immune checkpoint inhibitor by targeting programmed death-ligand 1 (PD-L1), similar to Pembrolizumab. It helps bolster the immune system's ability to recognize and fight cancer cells. [, ]

Relevance: In clinical trials for ES-SCLC, Trilaciclib is administered in combination with Atezolizumab and chemotherapy (Carboplatin and Etoposide) to assess its potential in improving treatment outcomes by protecting the immune system from chemotherapy-induced damage. [, ]

Palbociclib

Compound Description: Palbociclib is a first-generation, orally bioavailable CDK4/6 inhibitor that blocks cell cycle progression. It is currently approved for treating hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. [, ]

Romiplostim

Compound Description: Romiplostim is a thrombopoietin receptor agonist that stimulates platelet production. It is used to treat thrombocytopenia. []

Relevance: Trilaciclib's potential to mitigate chemotherapy-induced thrombocytopenia is compared to romiplostim, a lineage-specific intervention for thrombocytopenia. []

Overview

Trilaciclib is a novel pharmacological agent classified as a cyclin-dependent kinase 4 and 6 inhibitor. It is primarily developed for the treatment of cancer, particularly in patients undergoing chemotherapy. The compound is designed to transiently arrest hematopoietic stem and progenitor cells, as well as immune cells, thereby mitigating the myelosuppressive effects of chemotherapy. This unique mechanism allows for the preservation of these critical cell populations during treatment, potentially improving patient outcomes and reducing chemotherapy-related toxicities.

Source and Classification

Trilaciclib was initially synthesized and developed by G1 Therapeutics, a biotechnology company focused on advancing cancer therapies. It is classified under the category of small molecule inhibitors targeting cyclin-dependent kinases, specifically cyclin-dependent kinase 4 and 6. These kinases play crucial roles in cell cycle regulation, making them significant targets in cancer therapy, where uncontrolled cell division is a hallmark.

Synthesis Analysis

Methods and Technical Details

The synthesis of Trilaciclib has evolved through various methodologies since its initial disclosure. The most recent synthesis method involves several key steps:

  1. Condensation Reaction: The process begins with a condensation reaction between 2-(methylthio)-7H-pyrrole[2,3-d]pyrimidine-6-carboxylic acid and 1-aminomethyl-1-cyclohexanol to form an intermediate compound.
  2. Internal Cyclization: This intermediate undergoes internal cyclization to yield another intermediate.
  3. Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction with 1-methyl-4-(6-aminopyridine-3-yl)piperazine to produce Trilaciclib.
Molecular Structure Analysis

Structure and Data

Trilaciclib's molecular structure can be described by its chemical formula, which includes various functional groups characteristic of cyclin-dependent kinase inhibitors. The compound's structure features a complex arrangement that allows it to effectively bind to its target kinases. The specific molecular formula and structural data are critical for understanding its interactions at the biochemical level.

Molecular Formula

  • Chemical Formula: C19_{19}H23_{23}N5_{5}O
  • Molecular Weight: Approximately 337.42 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Trilaciclib include:

  • Nucleophilic Substitution: This reaction is pivotal in forming the final product from intermediates.
  • Cyclization Reactions: Internal cyclization steps are essential for constructing the bicyclic structure that is characteristic of many kinase inhibitors.

These reactions are facilitated under specific conditions that optimize yield and purity, demonstrating the importance of reaction conditions in synthetic chemistry .

Mechanism of Action

Process and Data

Trilaciclib functions by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression. By blocking these kinases, Trilaciclib effectively halts the proliferation of cancer cells during chemotherapy. This action not only protects normal hematopoietic cells but also enhances the therapeutic index of cytotoxic agents used in conjunction .

The mechanism can be summarized as follows:

  1. Inhibition of Cyclin-Dependent Kinases: Prevents phosphorylation of downstream targets necessary for cell cycle progression.
  2. Cell Cycle Arrest: Leads to a temporary halt in the cell cycle, allowing for recovery of normal cells post-chemotherapy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trilaciclib typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Trilaciclib exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy.
  • pH Sensitivity: The compound's solubility and stability may vary with pH, necessitating careful formulation strategies for clinical use.
Applications

Scientific Uses

Trilaciclib has significant applications in oncology, particularly for patients receiving chemotherapy for solid tumors or hematologic malignancies. Its ability to protect against myelosuppression makes it a valuable adjunct therapy in cancer treatment regimens. Clinical trials have demonstrated its potential to improve outcomes by reducing chemotherapy-induced complications while maintaining therapeutic efficacy .

Properties

CAS Number

1374743-00-6

Product Name

Trilaciclib

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Solubility

Soluble in DMSO

Synonyms

G1T28; G1T-28; G1T 28; Trilaciclib.

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.